

# Application Notes and Protocols for In Vivo Testing of Ivacaftor

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## Compound of Interest

Compound Name: *Ivacaftor*

Cat. No.: *B1684365*

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These application notes provide a comprehensive overview of the principal animal models used for the in vivo evaluation of **Ivacaftor**, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Detailed experimental protocols and collated quantitative data are presented to guide researchers in designing and executing preclinical studies for cystic fibrosis (CF) therapeutics.

## Introduction to Ivacaftor and Preclinical Models

**Ivacaftor** (VX-770) is a CFTR potentiator that enhances the channel gating of specific CFTR mutations, such as G551D, leading to significant clinical benefits for CF patients with these mutations.[1] Preclinical in vivo studies in relevant animal models are indispensable for elucidating its mechanism of action, assessing novel drug formulations, and investigating its therapeutic efficacy in combination with other CFTR modulators.[2] The most utilized animal models for **Ivacaftor** testing include genetically engineered ferrets, rats, and pigs that recapitulate key aspects of human CF pathophysiology.[3]

## Animal Models for Ivacaftor In Vivo Testing

Several animal models have been developed to study CF, with ferrets, rats, and pigs being particularly valuable for testing CFTR modulators like **Ivacaftor** due to their physiological and anatomical similarities to humans in key organ systems.[3][4]

## Ferret Models (G551D and F508del)

Ferrets harboring CFTR mutations, such as G551D and F508del, serve as excellent models for studying multi-organ disease in CF and the effects of therapeutic interventions.

- **G551D Ferret Model:** This knock-in model was generated using recombinant adeno-associated virus (rAAV)-mediated homologous recombination in fetal ferret fibroblasts, followed by somatic cell nuclear transfer. These ferrets exhibit pathologies in the pancreas, intestine, and male reproductive tract that are responsive to **Ivacaftor** treatment.
- **F508del Ferret Model:** This model was created to investigate the efficacy of combination therapies, including **Ivacaftor**. It has been instrumental in demonstrating the benefits of in utero and postnatal administration of **Ivacaftor** in combination with correctors like Lumacaftor.

## Humanized G551D Rat Model

A humanized G551D rat model has been developed by inserting a human CFTR cDNA with the G551D mutation into the rat genome. This model is particularly useful for studying airway-specific pathologies and the corrective effects of **Ivacaftor** on mucus transport and viscosity. These rats exhibit the characteristic bioelectric phenotype of CF, which is reversible with **Ivacaftor** administration.

## Pig Models

Porcine models of CF, including CFTR knockout and F508del knock-in models, are valuable due to the anatomical and physiological similarities of their airways and other organs to humans. They have been used to study the effect of **Ivacaftor** on alveolar liquid clearance, a critical process in preventing pulmonary edema.

## Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of **Ivacaftor** in various animal models.

Table 1: In Vivo Efficacy of **Ivacaftor** in a Humanized G551D Rat Model

Parameter	Vehicle Control	Ivacaftor (30 mg/kg/day)	% Change vs. Control
Nasal Potential Difference			
Amiloride-sensitive PD (mV)	-15.2 ± 1.5	-16.8 ± 1.9	-10.5%
Low Cl <sup>-</sup> + Amiloride PD (mV)	-1.7 ± 0.9	-8.0 ± 1.7	+370.6%
Isoproterenol Response (mV)	-1.6 ± 1.5	-8.1 ± 1.9	+406.3%
Airway Mucus Properties			
Mucus Transport Rate (µm/s)	15.2 ± 2.1	35.1 ± 3.4	+130.9%
Mucus Viscosity (Pa·s)	1.8 ± 0.3	0.8 ± 0.1	-55.6%

Table 2: Effect of **Ivacaftor** on Alveolar Liquid Clearance (ALC) in a Pig Model

Treatment Group	ALC (% of instilled volume/h)
Control (DMSO)	10.2 ± 1.5
Ivacaftor (10 µM)	20.5 ± 2.1
Isoproterenol + Control	12.5 ± 1.8
Isoproterenol + Ivacaftor	25.1 ± 2.5

## Experimental Protocols

### Protocol 1: Preparation and Oral Administration of Ivacaftor in Rodent Models

This protocol is adapted for oral gavage in mice and rats.

Materials:

- **Ivacaftor** hydrate
- Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
- Microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (size appropriate for the animal)
- 1 mL syringes
- Animal scale

Procedure:

- Formulation: Prepare a suspension of Ivacaftor hydrate in the chosen vehicle at the desired concentration (e.g., 6 mg/mL for a 30 mg/kg dose in a 20g mouse).
- Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the suspension.
- Administration:
  - Vortex the **Ivacaftor** suspension vigorously to ensure homogeneity.
  - Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized gavage needle.
  - Gently restrain the animal.
  - Introduce the gavage needle into the mouth, allowing the animal to swallow the ball tip, and gently advance it into the esophagus before delivering the dose.

## Protocol 2: Measurement of Nasal Potential Difference (NPD) in Rodents

NPD measurement is a key in vivo assay to assess CFTR function.

Materials:

- Anesthesia (e.g., isoflurane)
- Perfusion solutions (Ringer's solution, Ringer's with amiloride, low  $\text{Cl}^-$  solution with amiloride, low  $\text{Cl}^-$  solution with amiloride and forskolin)
- High-impedance voltmeter
- Exploring electrode (PE50 tubing filled with Ringer's solution)
- Reference electrode (subcutaneous needle)

Procedure:

- Anesthesia: Anesthetize the animal.
- Electrode Placement: Place the exploring electrode on the nasal epithelium and the reference electrode subcutaneously.
- Perfusion Sequence: Perfuse the nasal cavity sequentially with the different solutions, allowing the potential difference to stabilize with each solution.
- Data Acquisition: Record the potential difference throughout the perfusion sequence. The change in potential difference in response to the low  $\text{Cl}^-$  solution with forskolin indicates CFTR activity.

## Protocol 3: In Utero and Postnatal Administration of Ivacaftor in Ferret Models

This protocol is based on studies demonstrating the rescue of multi-organ disease in CF ferrets.

#### Materials:

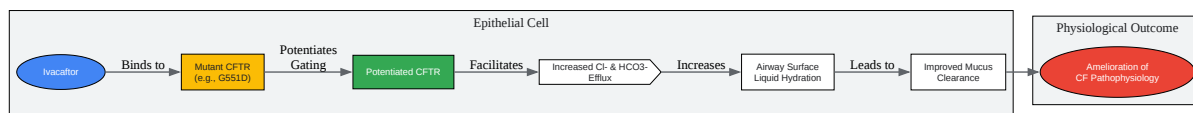
- **Ivacaftor**
- Vehicle for administration to pregnant jills (e.g., mixed in food)
- Vehicle for postnatal administration to kits (e.g., oral suspension)

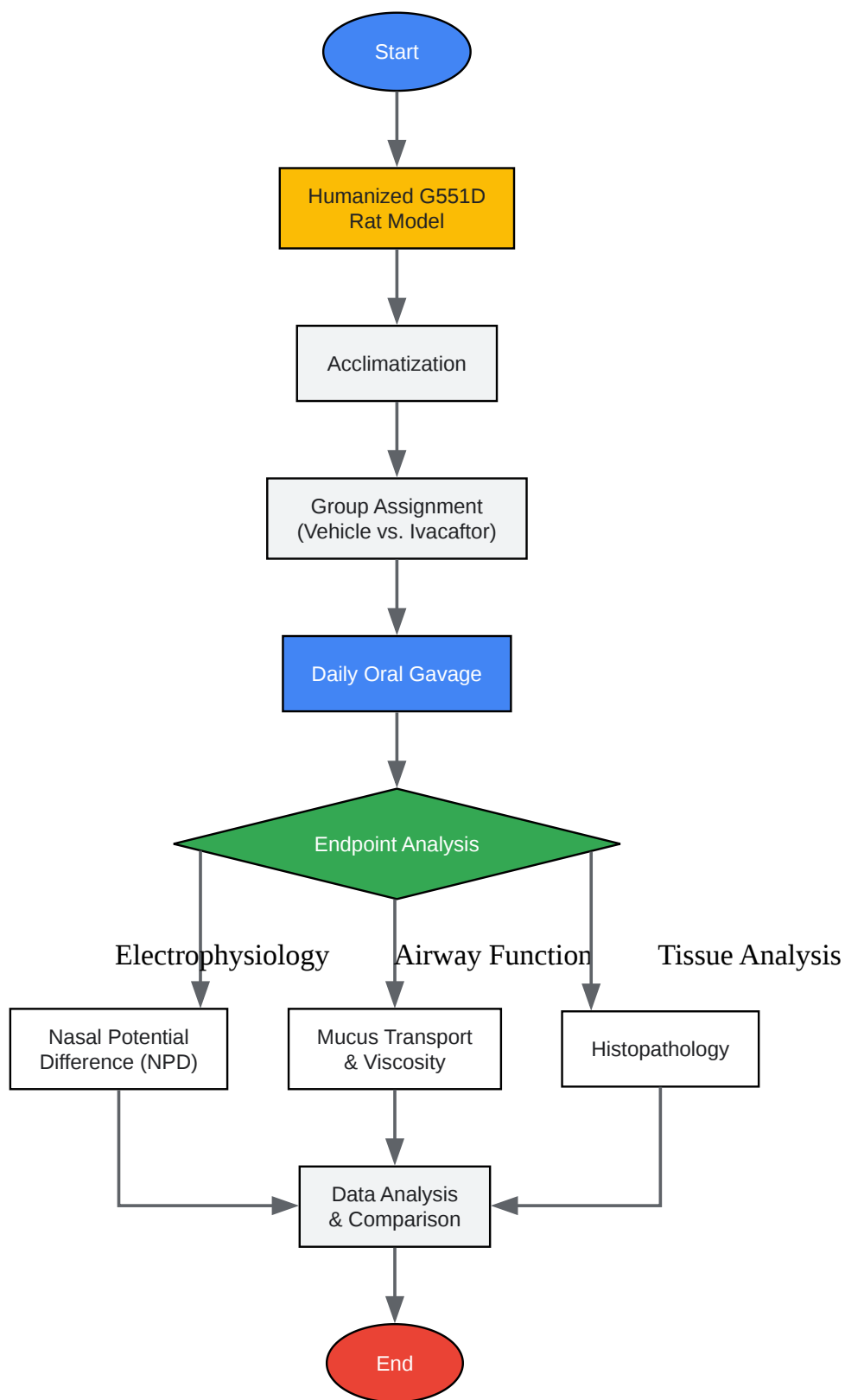
#### Procedure:

- In Utero Administration:
  - Administer **Ivacaftor** to pregnant jills at a specified dose (e.g., 30 mg/kg/day) mixed in their food from a specific gestational day until birth.
- Postnatal Administration:
  - Administer **Ivacaftor** to the ferret kits via oral gavage at a specified dose and frequency (e.g., once or twice daily).
- Monitoring and Analysis:
  - Monitor the survival, growth, and clinical signs of the kits.
  - At specified time points, euthanize a subset of animals for histological analysis of organs such as the pancreas, intestine, and lungs.

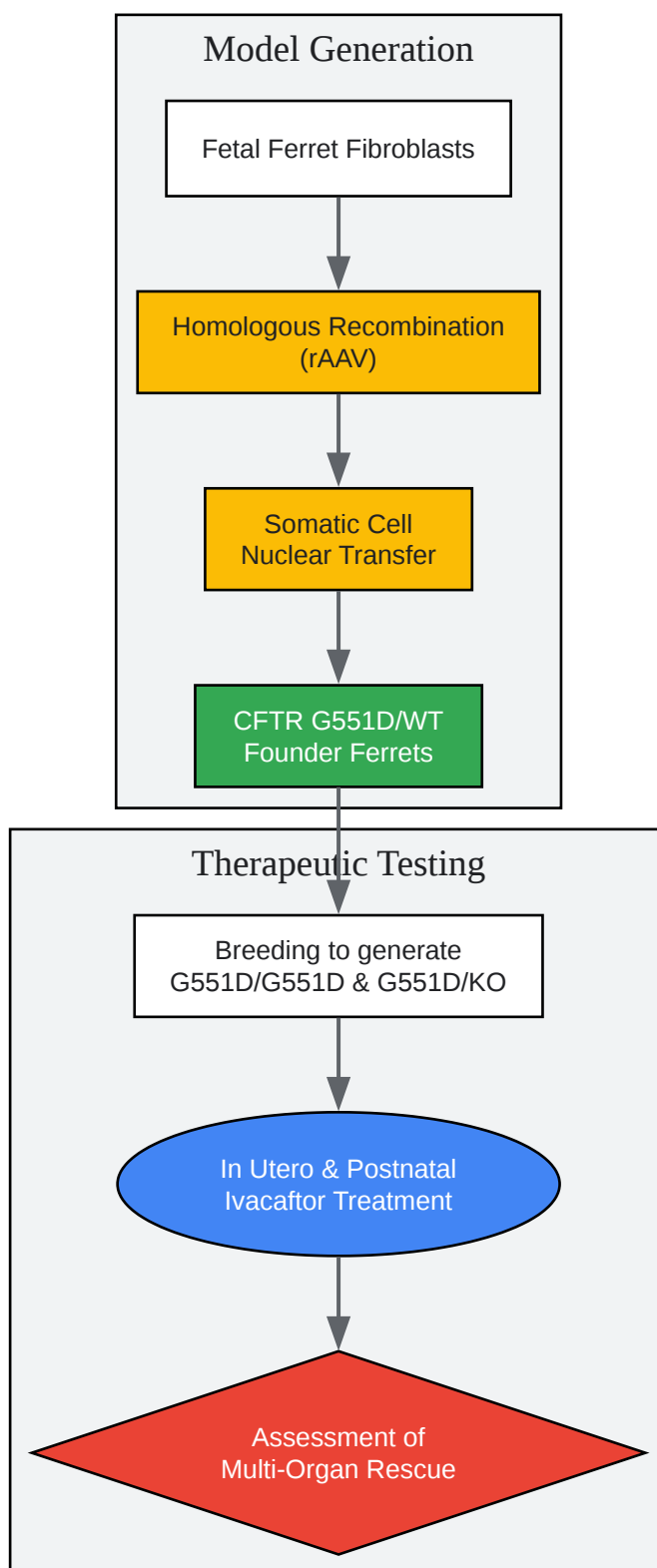
## Visualizations

### Signaling Pathway of Ivacaftor Action









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